molecular formula C5H7Br B027166 1-Bromo-2-ethenylcyclopropane CAS No. 19879-92-6

1-Bromo-2-ethenylcyclopropane

Cat. No.: B027166
CAS No.: 19879-92-6
M. Wt: 147.01 g/mol
InChI Key: ANHOWYMDRHBUGX-UHFFFAOYSA-N
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Description

1-Bromo-2-ethenylcyclopropane is a cyclopropane derivative featuring a bromine atom and an ethenyl (vinyl) group attached to the strained three-membered ring. Cyclopropanes are known for their unique reactivity due to ring strain (≈27 kcal/mol), and the presence of bromine and ethenyl substituents further modulates their chemical behavior. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in ring-opening reactions or as a precursor for cross-coupling methodologies. However, direct physicochemical data for this compound are absent in the provided evidence, necessitating comparisons with structurally related cyclopropane derivatives and brominated compounds.

Properties

CAS No.

19879-92-6

Molecular Formula

C5H7Br

Molecular Weight

147.01 g/mol

IUPAC Name

1-bromo-2-ethenylcyclopropane

InChI

InChI=1S/C5H7Br/c1-2-4-3-5(4)6/h2,4-5H,1,3H2

InChI Key

ANHOWYMDRHBUGX-UHFFFAOYSA-N

SMILES

C=CC1CC1Br

Canonical SMILES

C=CC1CC1Br

Synonyms

Cyclopropane, 1-bromo-2-ethenyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Crystallography : X-ray studies of brominated cyclopropanes reveal distorted bond angles (e.g., β = 98.348° in C17H14BrCl3O) due to steric and electronic effects .
  • Ecological Impact: Brominated cyclopropanes may pose aquatic toxicity risks, as seen in safety data for 2-bromo-1-(3-thienyl)-1-ethanone, which requires stringent disposal protocols .

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